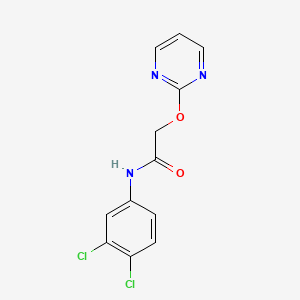

![molecular formula C21H25N3O4S B5521562 2-[(4-甲基吡啶-3-基)羰基]-N-(四氢呋喃-2-基甲基)-1,2,3,4-四氢异喹啉-6-磺酰胺](/img/structure/B5521562.png)

2-[(4-甲基吡啶-3-基)羰基]-N-(四氢呋喃-2-基甲基)-1,2,3,4-四氢异喹啉-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide is a compound with a complex structure, belonging to the tetrahydroisoquinoline class. This class of compounds has been extensively studied for their pharmacological properties and molecular interactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline sulfonamides is characterized by the presence of a tetrahydroisoquinoline core, typically modified with various substituents, affecting their molecular properties and interactions. No specific studies on the exact molecular structure of the compound were found.

Chemical Reactions and Properties

The chemical properties of tetrahydroisoquinoline sulfonamides are influenced by their functional groups. For instance, the presence of a sulfonamide group can facilitate interactions with enzymes, as seen in the work of Gitto et al. (2009), where sulfonamide function was used to target carbonic anhydrase (Gitto et al., 2009).

Physical Properties Analysis

Tetrahydroisoquinoline sulfonamides' physical properties, such as solubility and melting point, depend on their specific molecular structure. However, specific data on the physical properties of this compound were not found in the available literature.

Chemical Properties Analysis

The chemical properties of this class of compounds, such as reactivity and stability, are influenced by their structural features. The studies by Gitto et al. (2009) and Itô and Tanaka (1977) provide insights into the reactivity of similar compounds under various conditions (Gitto et al., 2009); (Itô & Tanaka, 1977).

科学研究应用

磺酰胺杂交物的概览

磺酰胺代表一类用途广泛的化合物,具有广泛的药理学应用,包括抗菌、抗碳酸酐酶、抗肥胖和抗肿瘤活性。这种多样性源于磺酰胺官能团与各种有机化合物连接的能力,从而产生具有增强生物活性的杂交剂。最近的研究重点是设计双组分磺酰胺杂交物,整合香豆素、吲哚和吡唑等药理活性支架,展示了科学界进一步探索其潜力的兴趣 (Ghomashi 等人,2022 年)。

自由基环化形成多环亚胺

研究表明,环烯磺酰胺的自由基环化可以有效地产生稳定的多环亚胺。这些环化反应产生稠合和螺环亚胺,在合成复杂有机化合物中具有显着的潜力。该过程涉及形成 α-磺酰胺基自由基,该自由基经历消除反应形成亚胺,突出了磺酰胺基化合物的化学多功能性 (Zhang 等人,2013 年)。

四氢异喹啉的合成

四氢异喹啉的合成已通过方法实现,例如由三氯化铁六水合物促进的 Friedel-Crafts 环化。这种方法对于获得取代的四氢异喹啉至关重要,这是治疗癌症、丙型肝炎和中枢神经系统疾病的潜在药物类似物中的关键结构。在这些合成中使用磺酰胺基团强调了它们在药物化学中的重要性 (Bunce 等人,2012 年)。

对酪氨酸激酶的抑制作用

磺酰胺衍生物已被探索其对酪氨酸激酶的抑制作用,特别是在癌症治疗方面。对磺酰胺结构的修饰,例如引入迈克尔受体单元,已被研究以提高溶解度并实现表皮生长因子受体 (EGFR) 的不可逆抑制,证明了磺酰胺修饰在肿瘤学中的治疗潜力 (Smaill 等人,2001 年)。

作用机制

未来方向

属性

IUPAC Name |

2-(4-methylpyridine-3-carbonyl)-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-15-6-8-22-13-20(15)21(25)24-9-7-16-11-19(5-4-17(16)14-24)29(26,27)23-12-18-3-2-10-28-18/h4-6,8,11,13,18,23H,2-3,7,9-10,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSZTDKEKKKGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)N2CCC3=C(C2)C=CC(=C3)S(=O)(=O)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)

![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)

![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)

![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)

![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)

![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)

![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)